1-(3-Chloro-4-fluorophenyl)propan-2-one
Description
1-(3-Chloro-4-fluorophenyl)propan-2-one is an aromatic ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 3-chloro-4-fluorophenyl group at the carbonyl carbon. The chlorine and fluorine substituents on the aromatic ring enhance its electronic properties, influencing reactivity in nucleophilic or electrophilic substitutions.
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-9(11)8(10)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
POBCKMYLQOVXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table highlights key structural analogs and their differences:
Key Observations:
- Trifluoromethyl Substitution : The trifluoromethyl group in 1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one increases electron-withdrawing effects, raising the boiling point (254.1±35.0°C) and density (1.304 g/cm³) compared to the fluorine-substituted analog.
- Phenoxy and Hydroxyl Groups: Compounds like 1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one exhibit enhanced solubility due to hydrogen bonding, contrasting with the hydrophobic nature of halogenated analogs.
Physical and Chemical Properties
- Boiling Points: The trifluoromethyl analog has a higher boiling point (254.1°C) than non-CF₃ derivatives, attributed to increased molecular weight and polarity.
- Density : Halogenated compounds generally exhibit higher densities (e.g., 1.304 g/cm³ for the CF₃ analog ) due to greater atomic packing.
- Solubility: Hydroxyl or phenoxy groups (e.g., in ) improve aqueous solubility, whereas halogenated derivatives are more lipophilic.
Crystallographic and Analytical Characterization
- SHELX Software : Structural elucidation of analogs often relies on SHELX programs () for X-ray crystallography, ensuring accurate determination of molecular geometry and substituent orientation .
- Spectroscopic Data : NMR and IR spectroscopy (e.g., ) are critical for confirming ketone functionality and substituent positions .
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